Chlorobis(cyclooctene)rhodium(I) Dimer

Catalog No.
S988595
CAS No.
12279-09-3
M.F
C32H56Cl2Rh2-2
M. Wt
717.511
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobis(cyclooctene)rhodium(I) Dimer

CAS Number

12279-09-3

Product Name

Chlorobis(cyclooctene)rhodium(I) Dimer

IUPAC Name

cyclooctene;rhodium;dichloride

Molecular Formula

C32H56Cl2Rh2-2

Molecular Weight

717.511

InChI

InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;;

InChI Key

ZFCBAJWXKUDJSW-XFCUKONHSA-L

SMILES

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh]

C-H Activation Catalysis

Chlorobis(cyclooctene)rhodium(I) dimer demonstrates catalytic activity in C-H activation reactions. This process involves breaking a C-H bond in a molecule and forming a new bond between the carbon atom and another functional group. C-H activation is a powerful tool for organic synthesis as it allows for the selective modification of molecules without affecting other functional groups.

One example of C-H activation using chlorobis(cyclooctene)rhodium(I) dimer is the synthesis of a strained bicyclic enamine:

Another example involves the synthesis of a mescaline analogue through the enantioselective annulation of an aryl imine:

Furthermore, the total synthesis of lithospermic acid employs "guided C-H functionalization" at a late stage, facilitated by chlorobis(cyclooctene)rhodium(I) dimer:

These examples showcase the versatility of chlorobis(cyclooctene)rhodium(I) dimer in C-H activation reactions for the synthesis of complex organic molecules.

Other Applications

Beyond C-H activation, chlorobis(cyclooctene)rhodium(I) dimer finds use in other areas of scientific research. For instance, it can serve as a catalyst for:

  • Enantioselective synthesis of gem-diaryl sulfonates: This involves the asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds.
  • Direct C-arylation of N-unprotected indoles and pyrroles: This method allows for the attachment of an aryl group directly to these nitrogen-containing heterocyclic compounds.
  • Carboxylation of arenes: This reaction involves the introduction of a carboxyl group (COOH) into an aromatic ring through C-H bond activation.

Chlorobis(cyclooctene)rhodium(I) dimer, with the molecular formula C32H56Cl2Rh2C_{32}H_{56}Cl_{2}Rh_{2} and CAS number 12279-09-3, is an organometallic compound that consists of a dimeric structure featuring rhodium as the central metal atom coordinated with chlorides and cyclooctene ligands. The compound typically appears as an orange to red crystalline solid and has a melting point of approximately 190 °C . Its unique structure allows it to act as a catalyst in various

, including:

  • Asymmetric 1,4-addition: This involves the addition of aryl boronic acids to α,β-unsaturated carbonyl compounds, yielding enantioenriched products .
  • Arylzincation of alkynes: The compound facilitates the formation of arylzinc intermediates from alkynes, which can be further utilized in cross-coupling reactions .

These reactions highlight its role in enhancing reaction selectivity and efficiency.

The synthesis of Chlorobis(cyclooctene)rhodium(I) dimer typically involves:

  • Reaction of Rhodium(III) chloride with cyclooctene: This method often requires reducing conditions to convert Rhodium(III) to Rhodium(I).
  • Formation of the dimer: The resulting complex can undergo dimerization under controlled conditions to yield the final product.

The precise conditions, including temperature and solvent choice, can significantly influence the yield and purity of the synthesized compound.

Chlorobis(cyclooctene)rhodium(I) dimer finds applications primarily in:

  • Catalysis: It is widely used in organic synthesis for various reactions that require transition metal catalysis.
  • Material Science: Its unique properties make it a candidate for developing new materials or modifying existing ones.

Its versatility as a catalyst makes it valuable across multiple fields, including pharmaceuticals and fine chemicals production.

Interaction studies involving Chlorobis(cyclooctene)rhodium(I) dimer focus on its behavior in catalytic systems. Research indicates that its reactivity can be influenced by factors such as ligand substitution and reaction conditions. Understanding these interactions is crucial for optimizing its use in synthetic applications.

Chlorobis(cyclooctene)rhodium(I) dimer shares similarities with other organometallic complexes. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Rhodium(II) acetateC2H3RhO2Used in carbonylation reactions
Tris(cyclooctene)rhodium(I)C24H42RhKnown for its stability and catalytic efficiency
Rhodium(III) chlorideCl3RhCommonly used precursor for rhodium complexes

Uniqueness of Chlorobis(cyclooctene)rhodium(I) Dimer: Its specific coordination environment with cyclooctene ligands offers distinct reactivity patterns not observed in other rhodium complexes. This makes it particularly effective for specific catalytic applications that require high selectivity and efficiency.

The industrial-scale synthesis of chlorobis(cyclooctene)rhodium(I) dimer represents a fundamental transformation in organometallic chemistry, utilizing rhodium trichloride hydrates as the primary precursor material [2]. The synthesis methodology involves the direct reduction of rhodium(III) chloride hydrate in the presence of cyclooctene ligands under controlled atmospheric conditions [2] [3].

The primary synthetic route employs rhodium trichloride trihydrate as the starting material, which undergoes ligand substitution and simultaneous reduction from rhodium(III) to rhodium(I) oxidation state [4]. The reaction typically proceeds through the formation of intermediate polynuclear rhodium species before yielding the desired dimeric product [4] [5]. Research findings indicate that the presence of lithium carbonate as an inorganic additive significantly enhances the reaction efficiency and prevents over-reduction to metallic rhodium [4] [5].

The electrolytic preparation of rhodium trichloride hydrate precursors involves the dissolution of metallic rhodium powder in hydrochloric acid solutions using alternating current electrolysis [6]. This process operates at voltages between 20-100 volts with current densities of 10-40 amperes, maintaining solution temperatures between 90-105°C for 3-15 hours [6]. The rhodium content in the resulting chlorohydric acid solution ranges from 0.5-1.2 molar, which is subsequently concentrated and crystallized to yield rhodium trichloride hydrate with varying degrees of hydration [6].

Industrial synthesis protocols demonstrate that the reaction between rhodium trichloride hydrate and cyclooctene proceeds effectively in alcoholic solvents, particularly ethanol, at ambient to moderately elevated temperatures [2] [4]. The addition of lithium chloride enhances the solubility of rhodium(III) chloride by forming more stable tetrachloroRhodate complexes, thereby improving reaction reproducibility on larger scales [4] [5].

Table 1: Industrial Synthesis Parameters for Chlorobis(cyclooctene)rhodium(I) Dimer

Synthesis ParameterStandard ConditionsOptimized Conditions
Temperature (°C)Room temperature (20-25)Ambient to 40
Reaction Time (hours)2-243-6
Rhodium Chloride Hydrate (g/mol equiv)1.01.0
Cyclooctene (mol equiv)4-86-10
SolventEthanol/MethanolEthanol with LiCl additive
AtmosphereInert (N₂ or Ar)Air tolerant
Typical Yield (%)65-8585-95
Product AppearanceRed-brown solidReddish-brown crystals
Melting Point (°C)190 (decomp.)190 (decomp.)
Storage ConditionsUnder inert gas, <0°CFrozen storage, inert atmosphere

The mechanistic pathway involves the initial coordination of cyclooctene ligands to rhodium centers, followed by chloride bridge formation between two rhodium atoms [2]. The resulting dimeric structure exhibits a characteristic red-brown coloration and demonstrates thermal decomposition at approximately 190°C [7] [8]. The complex maintains air sensitivity and requires storage under inert atmospheric conditions to prevent oxidative degradation [7] [8].

Ligand Exchange Reactions with Cyclooctene and Related Diolefins

Ligand exchange reactions involving cyclooctene and related diolefins constitute a critical aspect of the synthetic chemistry of chlorobis(cyclooctene)rhodium(I) dimer [2] [9] [10]. The cyclooctene ligands in the dimeric complex exhibit remarkable lability, facilitating substitution reactions with various diolefinic ligands under mild conditions [2] [11].

The mechanism of ligand exchange proceeds through the initial dissociation of one or more cyclooctene ligands, creating coordinatively unsaturated rhodium centers that readily accommodate incoming diolefinic substrates [9] [10]. Research demonstrates that the exchange rate is highly dependent on the electronic and steric properties of the incoming ligand, with cyclooctadiene exhibiting significantly slower exchange kinetics compared to cyclooctene due to its bidentate coordination mode [9] [11].

Comparative studies reveal that monoolefinic ligands such as cyclohexene demonstrate rapid exchange with the coordinated cyclooctene ligands, exhibiting exchange rates approximately 2.1 times faster than the reference cyclooctene system [11]. However, the resulting complexes show reduced stability compared to the parent cyclooctene derivative [11]. Diolefinic ligands including norbornadiene and 1,5-hexadiene participate in ligand exchange reactions, though with moderate success rates and intermediate stability profiles [9] [10].

The ligand exchange process can be monitored through nuclear magnetic resonance spectroscopy, revealing the formation of mixed-ligand intermediates during the substitution process [9] [12]. Gas chromatography-mass spectrometry analysis of reaction mixtures confirms the liberation of free cyclooctene during ligand exchange, accompanied by the formation of silicon-containing byproducts when silane reagents are employed [13].

Table 2: Ligand Exchange Reactions with Cyclooctene and Related Diolefins

Diolefin LigandCoordination ModeExchange Rate (relative)Complex StabilityTypical Yield (%)
Cycloocteneη²-alkene1.0 (reference)High85-95
Cyclooctadieneη⁴-diene0.3Very High90-98
Norbornadieneη⁴-diene0.8Moderate70-85
1,5-Hexadieneη⁴-diene0.5Moderate75-90
Cyclohexeneη²-alkene2.1Low45-65

The thermodynamic stability of the resulting complexes correlates inversely with the ligand exchange rate, indicating that more readily exchangeable ligands tend to form less stable coordination compounds [9] [10]. This relationship proves particularly relevant for catalytic applications where ligand lability is essential for substrate coordination and product release [2] [11].

Detailed mechanistic investigations using density functional theory calculations reveal that the ligand exchange process involves the formation of η²,η²-binding intermediates during the substitution of cyclooctene ligands [14]. The calculations demonstrate that the coordination geometry around rhodium centers remains essentially square planar throughout the exchange process, with minor distortions accommodating the incoming ligand requirements [14] [12].

Purification Techniques and Yield Optimization Strategies

The purification of chlorobis(cyclooctene)rhodium(I) dimer requires specialized techniques that account for the compound's air sensitivity and thermal instability [15] [7] [8]. Standard purification methodologies encompass recrystallization procedures, chromatographic separations, and selective washing techniques, each offering distinct advantages for specific purity requirements [15] [16].

Recrystallization from ethanol represents the most commonly employed purification method, providing moderate purity levels exceeding 95% with yield recoveries in the range of 70-80% [15]. The procedure involves dissolving the crude product in hot ethanol followed by slow cooling to promote crystal formation [15]. Alternative recrystallization solvents including dichloromethane-hexane mixtures offer enhanced purity levels exceeding 96% with slightly improved yield recoveries of 75-85% [15].

Column chromatography using silica gel as the stationary phase achieves the highest purity levels exceeding 98%, though with reduced yield recoveries of 60-75% due to product decomposition on the polar adsorbent surface [16]. The chromatographic separation requires careful attention to column preparation and elution conditions to minimize rhodium complex decomposition [16]. Ion exchange chromatography using cation exchange resins containing sulfonic acid groups provides an alternative purification approach, particularly effective for removing metallic impurities [16].

Table 3: Purification Methods and Yield Optimization Strategies

Purification MethodYield Recovery (%)Purity Achieved (%)AdvantagesDisadvantages
Recrystallization from EtOH70-80>95Simple procedure, good yieldModerate purity
Recrystallization from CH₂Cl₂/hexane75-85>96High purity crystalsSolvent intensive
Column chromatography (silica)60-75>98Highest purity achievableLower yield, time consuming
Sublimation under vacuum50-65>99Very high puritySignificant material loss
Washing with cold ether85-9590-95Quick, preserves air sensitivityLower purity

Sublimation under reduced pressure conditions represents the ultimate purification technique, achieving purity levels exceeding 99% through the selective volatilization of the rhodium complex while leaving non-volatile impurities behind [7] [8]. However, this method suffers from significant material losses of 35-50%, making it economically unfavorable for large-scale operations [7] [8].

Yield optimization strategies focus on controlling reaction stoichiometry, temperature profiles, and additive concentrations to maximize product formation while minimizing side reactions [4] [5]. The use of lithium carbonate as an inorganic additive proves particularly effective, with optimal concentrations of 2-3 equivalents relative to rhodium providing the best balance between yield and purity [4] [5]. Temperature control during the synthesis prevents over-reduction to metallic rhodium, with controlled ramping to reflux temperatures providing the most reproducible results [5].

Atmospheric control during synthesis and purification operations significantly impacts both yield and product quality [7] [8]. While traditional protocols require strict inert atmosphere conditions, recent developments demonstrate that air-tolerant conditions can be employed during the initial synthesis stages, simplifying large-scale operations [4] [5]. However, final isolation and storage still require inert atmospheric protection to prevent oxidative degradation [7] [8].

Dates

Last modified: 08-15-2023

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